[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine

Catalog No.
S919218
CAS No.
1247242-66-5
M.F
C11H17NO2
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine

CAS Number

1247242-66-5

Product Name

[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine

IUPAC Name

2-methoxy-1-(4-methoxyphenyl)-N-methylethanamine

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-12-11(8-13-2)9-4-6-10(14-3)7-5-9/h4-7,11-12H,8H2,1-3H3

InChI Key

MFAMSKYZFBNUNN-UHFFFAOYSA-N

SMILES

CNC(COC)C1=CC=C(C=C1)OC

Canonical SMILES

CNC(COC)C1=CC=C(C=C1)OC

2-Methoxy-1-(4-methoxyphenyl)ethylamine is an organic compound characterized by its amine functional group, which is crucial for its biological activity. The compound features a methoxy group attached to both the ethyl chain and the para position of a phenyl ring, enhancing its lipophilicity and potential interactions with biological systems. The structure can be depicted as follows:

  • Chemical Formula: C11_{11}H17_{17}N\O2_2
  • Molecular Weight: 195.26 g/mol

This compound belongs to a class of molecules known as substituted amines, which are recognized for their diverse biological activities.

The chemical reactivity of 2-Methoxy-1-(4-methoxyphenyl)ethylamine can be attributed to the presence of the amine group, which acts as a nucleophile in various reactions. It can participate in:

  • Nucleophilic Substitution Reactions: The amine can replace halides in alkyl halides.
  • Acid-Base Reactions: As a basic compound, it can react with acids to form salts.
  • Condensation Reactions: It may undergo condensation with carbonyl compounds to form imines or related structures.

These reactions are facilitated by the electron-donating nature of the methoxy groups, which stabilize the resulting intermediates.

Compounds containing amine groups, including 2-Methoxy-1-(4-methoxyphenyl)ethylamine, exhibit a range of biological activities. Notably:

  • Neurotransmitter Activity: Similar compounds have been implicated in neurotransmission due to their ability to interact with receptors in the central nervous system.
  • Antioxidant Properties: The methoxy groups may enhance the compound's ability to scavenge free radicals.
  • Pharmacological Potential: Research indicates that amine-containing compounds can serve as leads in drug discovery for various therapeutic areas, including neurodegenerative diseases and cancer treatment.

The synthesis of 2-Methoxy-1-(4-methoxyphenyl)ethylamine typically involves several steps:

  • Preparation of 4-Methoxyphenylacetaldehyde: This can be achieved through the methoxylation of phenol followed by an aldehyde formation.
  • Alkylation Reaction: The aldehyde is then reacted with an appropriate alkyl halide (e.g., methyl iodide) under basic conditions to introduce the ethyl chain.
  • Amine Formation: Finally, reduction or substitution reactions convert the resulting intermediate into the desired amine.

These synthetic routes allow for modifications that can enhance the compound's biological properties.

2-Methoxy-1-(4-methoxyphenyl)ethylamine has potential applications in various fields:

  • Pharmaceuticals: It may serve as a precursor for developing drugs targeting neurological disorders or as an antidepressant.
  • Agricultural Chemicals: Its properties could be harnessed in agrochemicals for pest control or plant growth regulation.
  • Research Tools: The compound can be used in studies investigating amine interactions within biological systems.

Interaction studies involving 2-Methoxy-1-(4-methoxyphenyl)ethylamine focus on its binding affinity to various biological targets:

  • Receptor Binding Assays: These studies assess how well the compound interacts with neurotransmitter receptors and other protein targets.
  • Enzyme Inhibition Studies: Evaluating its effect on enzymes involved in metabolic pathways can provide insights into its potential therapeutic uses.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 2-Methoxy-1-(4-methoxyphenyl)ethylamine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-MethoxyamphetamineMethoxy group on phenyl ring; amine functionalityKnown for stimulant effects; used in recreational drugs.
2-Methoxy-N,N-dimethylbenzamineDimethyl substitution on nitrogen; methoxy groupExhibits different pharmacological profiles.
3-MethoxytolueneMethoxy group on toluene; lacks amine functionalityPrimarily used as an industrial solvent.

The uniqueness of 2-Methoxy-1-(4-methoxyphenyl)ethylamine lies in its specific combination of methoxy and amine functionalities, which may confer distinct biological properties not found in other similar compounds.

XLogP3

1.1

Dates

Last modified: 07-21-2023

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